4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Overview
Description
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H11BO3. It is known for its unique structure, which includes a benzaldehyde moiety attached to a 1,3,2-dioxaborinane ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde can be synthesized from 4-tolylboronic acid and 1,3-propanediol. The reaction involves the formation of a cyclic ester, which is facilitated by the presence of a boron atom. The reaction conditions typically include heating the reactants under reflux in an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Reduction: 4-(1,3,2-Dioxaborinan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is used in the development of boron-based drugs and as a reagent in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborinane ring can interact with nucleophiles, facilitating reactions such as the formation of boron-oxygen or boron-nitrogen bonds. These interactions are crucial in its role as a catalyst and in the development of boron-based drugs .
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzeneboronic acid: Similar structure but lacks the dioxaborinane ring.
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but contains a dioxolane ring instead of a dioxaborinane ring.
Uniqueness
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of boron-containing compounds and in applications requiring specific boron interactions .
Properties
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQBUMNOSGJNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.